4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide 4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 446278-28-0
VCID: VC6742541
InChI: InChI=1S/C22H12N2O3/c23-12-13-8-10-14(11-9-13)22(27)24-18-7-3-6-17-19(18)21(26)16-5-2-1-4-15(16)20(17)25/h1-11H,(H,24,27)
SMILES: C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)C#N
Molecular Formula: C22H12N2O3
Molecular Weight: 352.349

4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

CAS No.: 446278-28-0

Cat. No.: VC6742541

Molecular Formula: C22H12N2O3

Molecular Weight: 352.349

* For research use only. Not for human or veterinary use.

4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide - 446278-28-0

Specification

CAS No. 446278-28-0
Molecular Formula C22H12N2O3
Molecular Weight 352.349
IUPAC Name 4-cyano-N-(9,10-dioxoanthracen-1-yl)benzamide
Standard InChI InChI=1S/C22H12N2O3/c23-12-13-8-10-14(11-9-13)22(27)24-18-7-3-6-17-19(18)21(26)16-5-2-1-4-15(16)20(17)25/h1-11H,(H,24,27)
Standard InChI Key DNRGVUCKMDXEQS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines an anthraquinone core with a substituted benzamide group. The anthraquinone moiety consists of two ketone groups at positions 9 and 10, while the benzamide group is attached at position 1 via an amide linkage. The cyano (-C≡N) substituent at the benzene ring’s para position introduces electron-withdrawing effects, influencing the compound’s electronic properties.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.446278-28-0
Molecular FormulaC22H12N2O3\text{C}_{22}\text{H}_{12}\text{N}_{2}\text{O}_{3}
Molecular Weight352.349 g/mol
IUPAC Name4-cyano-N-(9,10-dioxoanthracen-1-yl)benzamide
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)C#N
InChIKeyDNRGVUCKMDXEQS-UHFFFAOYSA-N

The SMILES string and InChIKey provide unambiguous representations for database searches and computational modeling.

Synthesis and Optimization

Reaction Pathways

The synthesis of 4-cyano-N-(9,10-dioxoanthracen-1-yl)benzamide follows a two-step strategy:

  • Functionalization of Anthraquinone: 1-Aminoanthraquinone is prepared via nitration and reduction of anthraquinone, though commercial availability often circumvents this step.

  • Amidation: The amine reacts with 4-cyanobenzoyl chloride in the presence of a coupling agent such as COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] and a base like N,N-diisopropylethylamine (DIPEA) .

Table 2: Representative Synthesis Conditions

ParameterValue
Coupling AgentCOMU
BaseDIPEA
SolventDichloromethane (DCM)
Temperature0–55°C
Reaction Time24 hours
Yield55–75% (analog-dependent)

Reaction yields for analogous compounds range from 55% to 75%, influenced by steric and electronic factors .

Mechanistic Insights

The coupling reaction proceeds via activation of the carboxylic acid to an acyloxyphosphonium intermediate, which reacts with the amine to form the amide bond. The cyano group’s electron-withdrawing nature enhances the electrophilicity of the benzoyl carbonyl, facilitating nucleophilic attack by the anthraquinone amine .

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6):

  • δ 12.10 (s, 1H, NH),

  • δ 8.26–7.94 (m, 8H, aromatic protons),

  • δ 2.40–0.87 (m, aliphatic protons in analogs) .

13C NMR (100 MHz, DMSO-d6):

  • δ 182.2, 186.6 (ketones),

  • δ 172.2 (amide carbonyl),

  • δ 117.6 (C≡N) .

HRMS: Calculated for C22H12N2O3\text{C}_{22}\text{H}_{12}\text{N}_{2}\text{O}_{3} [M+H]⁺: 353.0921; Found: 353.0918 .

Functional Properties and Applications

Electronic Effects

The cyano group’s electron-withdrawing capability stabilizes charge-transfer complexes, making the compound a candidate for:

  • Organic Semiconductors: Enhanced π-conjugation via the anthraquinone core.

  • Dye-Sensitized Solar Cells (DSSCs): Absorption in the visible spectrum due to quinoid transitions.

Biological Activity

Analogous N-(9,10-dioxoanthracen-1-yl) carboxamides exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL) . While direct data for the cyano-substituted derivative is limited, structural similarities suggest comparable bioactivity.

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